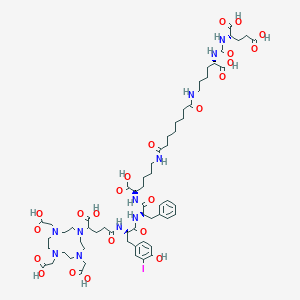![molecular formula C15H26ClNO3 B10855442 tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride CAS No. 21062-63-5](/img/structure/B10855442.png)
tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride is a complex organic compound that features a tert-butyl group, a dimethoxyphenyl group, and an azanium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2,5-dimethoxyphenylacetonitrile with tert-butyl bromide, followed by reduction and subsequent quaternization with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride can undergo various chemical reactions, including:
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted tert-butyl derivatives
Scientific Research Applications
Tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl-[1-(2,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride
- tert-Butyl-[1-(3,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride
Uniqueness
Tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacological properties and applications compared to similar compounds.
Properties
CAS No. |
21062-63-5 |
|---|---|
Molecular Formula |
C15H26ClNO3 |
Molecular Weight |
303.82 g/mol |
IUPAC Name |
tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride |
InChI |
InChI=1S/C15H25NO3.ClH/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6;/h7-10,14,16-17H,1-6H3;1H |
InChI Key |
URPAECSKKQLCII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)O)[NH2+]C(C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


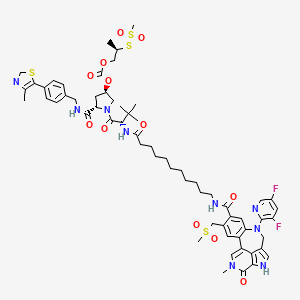


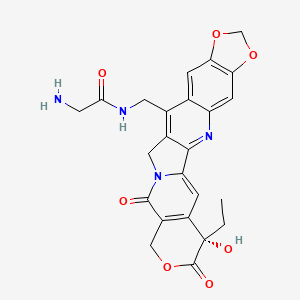
![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride](/img/structure/B10855384.png)
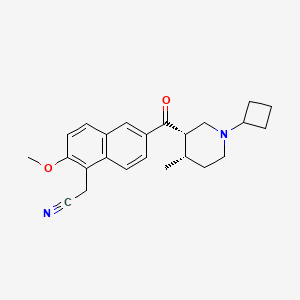
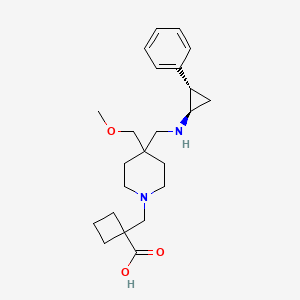
![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate](/img/structure/B10855424.png)
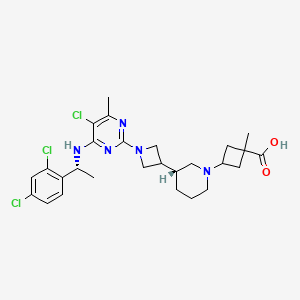
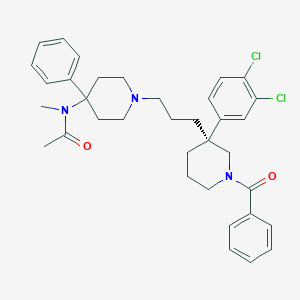

![2-[3-[2-[2-[2-[2-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855434.png)

